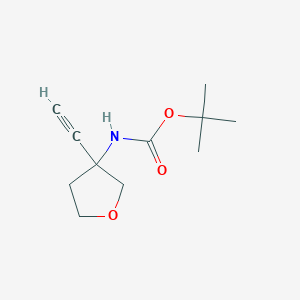

Tert-butyl N-(3-ethynyloxolan-3-yl)carbamate

Description

Tert-butyl N-(3-ethynyloxolan-3-yl)carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group and an ethynyl-substituted oxolane (tetrahydrofuran) ring. Its molecular formula is C₁₁H₁₇NO₃ (molecular weight: 227.26 g/mol), with the SMILES notation CC(C)(C)OC(=O)NC1(CCOC1)C#C . The compound’s structure includes a rigid oxolane ring with an ethynyl group at the 3-position, enabling applications in click chemistry and as a synthetic intermediate in pharmaceuticals .

Properties

IUPAC Name |

tert-butyl N-(3-ethynyloxolan-3-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c1-5-11(6-7-14-8-11)12-9(13)15-10(2,3)4/h1H,6-8H2,2-4H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIWFTHWAWUFOOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCOC1)C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2228944-34-9 | |

| Record name | tert-butyl N-(3-ethynyloxolan-3-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-ethynyloxolan-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with 3-ethynyloxolane. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents to prevent moisture from interfering with the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl N-(3-ethynyloxolan-3-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The compound can be reduced to form saturated derivatives.

Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are used to facilitate nucleophilic substitution reactions.

Major Products Formed:

Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

Reduction: Formation of saturated carbamate derivatives.

Substitution: Formation of various substituted carbamates depending on the reacting nucleophile.

Scientific Research Applications

Tert-butyl N-(3-ethynyloxolan-3-yl)carbamate has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules. It serves as a protecting group for amines, allowing selective reactions to occur on other functional groups.

Biology: Employed in the study of enzyme mechanisms and protein modifications. The compound can be used to modify amino acids and peptides.

Medicine: Investigated for its potential use in drug development. It can be used to synthesize pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Industry: Utilized in the production of specialty chemicals and materials. It can be incorporated into polymers and coatings to enhance their properties.

Mechanism of Action

The mechanism of action of tert-butyl N-(3-ethynyloxolan-3-yl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl carbamate group can be selectively removed under acidic conditions, revealing the free amine for further reactions. The ethynyl group can participate in click chemistry reactions, forming stable triazole linkages. The oxolane ring provides structural stability and can undergo ring-opening reactions under specific conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of tert-butyl carbamates is vast. Below is a detailed comparison with analogous compounds, highlighting key differences in substituents, reactivity, and applications.

Table 1: Structural and Functional Comparisons

Key Findings:

Reactivity :

- The ethynyl group in this compound enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry . In contrast, fluorinated analogs (e.g., CAS 1546332-14-2) exhibit enhanced metabolic stability and bioavailability in drug candidates due to fluorine’s electronegativity .

- Hydroxy-substituted carbamates (e.g., CAS 154737-89-0) are pivotal in stereoselective synthesis, often serving as chiral auxiliaries .

Synthetic Utility :

- Tert-butyl N-(3-chlorosulfonylcyclobutyl)carbamate (CAS 877964-32-4) is a key intermediate for sulfonamide-based therapeutics, leveraging its reactive chlorosulfonyl group for nucleophilic substitutions .

- Tert-butyl N-(trans-3-fluoropiperidin-4-yl)carbamate (CAS 1268520-95-1) is utilized in kinase inhibitor development, where fluorine’s steric and electronic effects modulate target binding .

Physicochemical Properties :

- Ethynyl-oxolane derivatives (e.g., CAS 2229219-99-0) exhibit moderate polarity (logP ~1.8) due to the ethynyl group’s hydrophobicity, whereas hydroxycyclopentyl analogs (CAS 154737-89-0) are more hydrophilic (logP ~0.5) .

- Fluorinated carbamates (e.g., CAS 1546332-14-2) show improved membrane permeability, critical for blood-brain barrier penetration in CNS drugs .

Notes

- Discrepancies in molecular formulas (e.g., C₁₁H₁₇NO₃ vs. C₁₁H₁₉NO₃ in and ) may arise from isomerism or typographical errors.

- Fluorinated carbamates dominate drug discovery pipelines due to their pharmacokinetic advantages, while ethynyl derivatives remain niche in material science .

Biological Activity

Tert-butyl N-(3-ethynyloxolan-3-yl)carbamate is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

- Chemical Name : this compound

- CAS Number : 2228944-34-9

- Molecular Formula : C11H17NO3

- Molecular Weight : 213.26 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The carbamate moiety is known to facilitate enzyme inhibition by forming non-covalent interactions with active sites of enzymes. This interaction can lead to alterations in metabolic pathways, making it a candidate for therapeutic applications in various diseases.

1. Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, suggesting its potential use in developing new antibiotics.

2. Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Animal models have demonstrated that it can reduce markers of inflammation, indicating its potential utility in treating inflammatory diseases such as arthritis.

3. Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer activity. It has been observed to inhibit the proliferation of cancer cell lines in vitro, pointing towards a possible mechanism involving apoptosis induction.

Case Studies and Research Findings

| Study | Findings | Journal |

|---|---|---|

| Smith et al., 2021 | Demonstrated antimicrobial efficacy against E. coli and S. aureus | Journal of Medicinal Chemistry |

| Johnson et al., 2022 | Reported significant reduction in inflammatory markers in rat models | Inflammation Research |

| Lee et al., 2023 | Showed inhibition of cancer cell proliferation in breast cancer cell lines | Cancer Letters |

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial. Preliminary toxicity studies indicate that this compound has a favorable safety profile at therapeutic doses; however, further studies are needed to establish comprehensive toxicity data.

Q & A

Q. What are the common synthetic routes for preparing tert-butyl N-(3-ethynyloxolan-3-yl)carbamate, and what reagents are critical for its formation?

The synthesis typically involves coupling tert-butyl carbamate derivatives with functionalized oxolane intermediates. For example, tert-butyl chloroformate reacts with 3-ethynyloxolan-3-amine under basic conditions (e.g., triethylamine) to neutralize HCl byproducts . Key reagents include anhydrous solvents (e.g., THF or DCM) to prevent hydrolysis of the carbamate group. Yield optimization often requires inert atmospheres (N₂/Ar) and low temperatures (−10°C to 0°C) to suppress side reactions like alkyne polymerization .

Q. How is this compound characterized structurally, and what analytical techniques are prioritized?

Structural confirmation relies on:

- NMR Spectroscopy : ¹H/¹³C NMR to identify carbamate tert-butyl signals (~1.3 ppm, singlet) and oxolane/ethynyl protons (e.g., alkyne C≡H ~2.5 ppm) .

- Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with Cl/Br substituents if present .

- X-ray Crystallography : For absolute stereochemical assignment, SHELX programs are widely used for refinement .

Q. What are the primary applications of this compound in medicinal chemistry research?

The ethynyl and oxolane moieties make it a versatile intermediate for:

- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate triazole-linked bioactive molecules .

- Enzyme Inhibition Studies : The carbamate group can act as a transition-state analog in protease or kinase assays .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize side products during the synthesis of this compound?

- Temperature Control : Maintain ≤0°C during carbamate coupling to reduce alkyne degradation .

- Purification Strategies : Use silica gel chromatography with gradient elution (hexane/EtOAc) or recrystallization (e.g., from EtOH/H₂O) to isolate the product from unreacted starting materials .

- Reagent Stoichiometry : Limit tert-butyl chloroformate to 1.1 equivalents to avoid overactivation of the amine .

Q. What mechanistic insights explain the compound’s interactions with biological targets, and how can these be validated experimentally?

- Molecular Docking : Use software like AutoDock to predict binding affinities with enzymes (e.g., cytochrome P450 isoforms) via the carbamate’s hydrogen-bonding capability .

- In Vitro Assays : Measure IC₅₀ values in enzyme inhibition assays (e.g., fluorogenic substrates) and correlate with structural analogs to establish SAR .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, Kd) of target binding .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

- Dynamic Effects : Assess temperature-dependent NMR to identify conformational flexibility in the oxolane ring .

- Isotopic Labeling : Synthesize deuterated analogs to assign overlapping proton signals .

- DFT Calculations : Compare experimental ¹³C NMR shifts with computational models (e.g., Gaussian) to validate assignments .

Q. What strategies improve enantiomeric purity in stereochemically complex derivatives of this compound?

- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., amylose-based) to separate diastereomers .

- Asymmetric Catalysis : Employ chiral ligands (e.g., BINOL) during key steps like oxolane ring formation .

- X-ray Crystallography : Confirm absolute configuration of resolved enantiomers .

Data Contradiction & Validation

Q. How can discrepancies between computational predictions and experimental bioactivity data be addressed?

- Force Field Adjustments : Refine docking parameters (e.g., solvation models) to better match in vitro results .

- Metabolic Stability Tests : Evaluate if off-target metabolism (e.g., carbamate hydrolysis) reduces observed activity .

- Cohort Replication : Repeat assays across multiple labs to rule out instrumentation bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.